4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide
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Overview
Description
Trifluoromethylpyridines (TFMP) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The trifluoromethyl group is strongly electron-withdrawing, which is a unique property of fluorine that aids in compound development .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis
The trifluoromethyl group is a key player in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of TFMP derivatives .Physical and Chemical Properties Analysis
The trifluoromethyl group is strongly electron-withdrawing . This property, along with the unique characteristics of the pyridine moiety, contributes to the unique physicochemical properties of TFMP derivatives .Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial and Anti-HIV Activity : A study demonstrated the synthesis of novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, which showed promising in vitro antimicrobial and anti-HIV activity. The structure-activity relationship (SAR) indicated potential therapeutic applications (Iqbal et al., 2006).
Chemoselective Oxidation Protocol : Another study found that derivatives of benzenesulfonamide, specifically N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI), can oxidize alcohols and ethers to aldehydes and ketones under mild conditions, demonstrating its utility in synthetic chemistry (Palav et al., 2021).
Key Intermediate for Herbicide Synthesis : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for producing the highly efficient herbicide trifloxysulfuron, showcases the role of such compounds in agrochemical research (Hang-dong, 2010).
Cytotoxicity and Carbonic Anhydrase Inhibition : Studies on sulfonamide derivatives have shown significant cytotoxic activities against various cancer cell lines and inhibition of carbonic anhydrase, highlighting their potential in cancer therapy and enzyme inhibition (Gul et al., 2016).
Anticancer and Anti-Malarial Activities : Derivatives designed and synthesized for specific biological targets demonstrated activity against malaria and various cancer cell lines, indicating their versatility in drug development (Silva et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF6N2O4S/c20-16-9-11(18(21,22)23)10-27-17(16)31-13-5-7-15(8-6-13)33(29,30)28-12-1-3-14(4-2-12)32-19(24,25)26/h1-10,28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFFIXPKRSYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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